Product packaging for sodium 2-oxo-1,7-dihydropurin-6-olate(Cat. No.:CAS No. 68738-87-4)

sodium 2-oxo-1,7-dihydropurin-6-olate

Cat. No.: B12057999
CAS No.: 68738-87-4
M. Wt: 174.09 g/mol
InChI Key: HKDXLLDCXWUUKY-UHFFFAOYSA-M
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Description

Xanthine sodium salt is the sodium derivative of xanthine, a purine base (C₅H₄N₄O₂) found in human tissues and beverages like coffee. The sodium salt form enhances solubility in aqueous solutions, making it valuable in biochemical research and pharmaceutical applications. It is commonly utilized as a substrate for xanthine oxidase in enzymatic assays (e.g., superoxide dismutase activity tests) . Its molecular structure features a purine ring system with two keto groups and a sodium counterion, which stabilizes the compound in physiological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N4NaO2 B12057999 sodium 2-oxo-1,7-dihydropurin-6-olate CAS No. 68738-87-4

Properties

CAS No.

68738-87-4

Molecular Formula

C5H3N4NaO2

Molecular Weight

174.09 g/mol

IUPAC Name

sodium 2-oxo-1,7-dihydropurin-6-olate

InChI

InChI=1S/C5H4N4O2.Na/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1

InChI Key

HKDXLLDCXWUUKY-UHFFFAOYSA-M

Canonical SMILES

C1=NC2=C(N1)[N-]C(=O)NC2=O.[Na+]

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Diazotization : Guanine reacts with sodium nitrite (NaNO₂) in acidic conditions (HCl or H₂SO₄) at 70–100°C. The stoichiometric ratio of guanine to acid is typically 1:1–1:1.1, with nitrite excess (1:1.1–1:1.2 molar ratio) to ensure completeness.

  • Hydrolysis : The diazonium intermediate undergoes hydrolysis at elevated temperatures (80–100°C) in aqueous or alcohol/water mixtures, yielding xanthine.

  • Neutralization and Crystallization : The pH is adjusted to 3–7 using NaOH or NH₃, followed by cooling to induce crystallization.

Example Protocol (Source)

ParameterValue
Guanine mass30 g (0.1985 mol)
HCl concentration33% (66 g)
NaNO₂ solution40% (50 g)
Reaction temperature85°C (diazotization), 80°C (hydrolysis)
Yield56 g (21% overall)

Acid-Base Salt Formation

Xanthine sodium salt is synthesized by neutralizing xanthine with sodium hydroxide or sodium salts. This method is preferred for high-purity production.

Mechanistic Insights

  • Proton Transfer : Xanthine’s acidic hydroxyl groups (pKa ≈ 7.4) react with NaOH, forming the sodium salt:

    C5H4N4O2+NaOHC5H3N4NaO2+H2O\text{C}_5\text{H}_4\text{N}_4\text{O}_2 + \text{NaOH} \rightarrow \text{C}_5\text{H}_3\text{N}_4\text{NaO}_2 + \text{H}_2\text{O}
  • Solvent Systems : Ethanol/water mixtures enhance solubility and crystallization efficiency.

Optimized Conditions (Source)

FactorOptimal Range
SolventEthanol/water (1:1)
Temperature30–70°C
Stoichiometry1:1 (xanthine:NaOH)

Purification and Crystallization Techniques

Post-synthesis purification is critical to achieve ≥98% purity.

Methods

  • Crystallization : Cooling saturated solutions to 15–25°C induces crystallization. Filtration and washing with cold water remove impurities.

  • Chromatography :

    • Anion Exchange : Dionex DNAPac® PA-100 columns separate xanthine from byproducts using NaClO₄ gradients.

    • HPLC : Monitoring at 265 nm (0.01 N HCl) ensures purity.

Yield and Purity Comparison

MethodYield (%)Purity (%)Source
Guanine → Diazotization2195
Xanthine + NaOHN/A≥98

Alternative Synthesis Routes

Emerging methods aim to reduce reaction steps and improve efficiency.

One-Pot Synthesis (Source)

  • Substrate : 5,6-Diaminouracil reacts with acetic anhydride or malononitrile under reflux.

  • Cyclization : Formed intermediates undergo ring closure with NaOH or EDCI.

  • Advantages :

    • Single-step synthesis.

    • Avoids toxic reagents.

Comparative Analysis of Methods

ParameterGuanine RouteXanthine Salt FormationOne-Pot Synthesis
Steps 3–41–21
Yield 21–95%N/AModerate
Purity 95–98%≥98%Variable
Cost High (guanine)Low (xanthine available)Moderate

Critical Challenges and Solutions

  • Side Reactions : Diazotization can generate nitro derivatives. Solutions include strict temperature control (70–100°C) and stoichiometric nitrite excess.

  • Crystallization Hurdles : Hygroscopicity and solvate formation are mitigated by using anhydrous ethanol or rapid cooling .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between xanthine sodium salt and related sodium salts:

Compound Molecular Formula Core Structure Functional Groups Primary Applications
Xanthine sodium salt C₅H₃N₄O₂Na Purine derivative Keto, imidazole rings Enzymatic assays, pharmaceuticals
Sodium ethylxanthate C₃H₅NaOS₂ Alkyl chain + dithiocarbonate -S-C(=S)-O- Mining (flotation agent), chemical synthesis
Sodium xylene sulfonate C₈H₇SO₃Na Aromatic sulfonate -SO₃⁻ Surfactants, detergents
Sodium chloroacetate C₂H₂ClO₂Na Chlorinated carboxylate -COO⁻, -Cl Organic synthesis, herbicides

Key Observations :

  • Xanthine sodium salt is distinguished by its heterocyclic purine core, enabling specific biochemical interactions (e.g., enzyme-substrate binding).
  • Sodium ethylxanthate contains a dithiocarbonate group, making it reactive in metal ion chelation, unlike the inert sulfonate group in sodium xylene sulfonate.
  • Sodium chloroacetate ’s chlorine atom introduces toxicity and reactivity, contrasting with the relatively benign xanthine derivatives .

Physicochemical Properties

Property Xanthine Sodium Salt Sodium Ethylxanthate Sodium Xylene Sulfonate Sodium Chloroacetate
Solubility in Water High (polar groups) Moderate (hydrophobic S) High (ionic sulfonate) High (ionic carboxylate)
Stability Stable at neutral pH Air-sensitive (oxidizes) Stable up to 100°C Hydrolyzes in moist air
Purity Grades ≥99% (research grade) 95% (industrial grade) 65% (technical grade) ACS reagent grade

Sources :

Research Findings and Limitations

  • Xanthine sodium salt ’s enzymatic utility is well-documented, but its instability under acidic conditions limits applications in gastric environments.
  • Sodium ethylxanthate ’s environmental persistence in mining wastewater raises ecological concerns .
  • Sodium xylene sulfonate ’s isomer mixture (ortho, meta, para) complicates purification for high-precision applications .

Biological Activity

Xanthine sodium salt, a sodium salt derivative of xanthine, plays a significant role in various biological processes, particularly in purine metabolism. This compound is increasingly utilized in biochemical research to investigate its effects on cellular functions, enzyme activities, and potential therapeutic applications.

  • Chemical Formula : CHNNaO
  • CAS Number : 1196-43-6
  • Appearance : White to off-white powder
  • Solubility : Soluble in water

Xanthine sodium salt enhances the solubility and bioavailability of xanthine, making it a valuable tool for research in various fields, including pharmacology and plant science.

1. Role in Purine Metabolism

Xanthine sodium salt serves as a substrate for xanthine oxidase (XO), an enzyme crucial for purine metabolism. XO catalyzes the conversion of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) as byproducts. This pathway is essential for understanding various physiological processes and the implications of dysregulation in diseases such as gout and cardiovascular conditions .

2. Inhibition of Phosphodiesterase

Xanthine sodium salt inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By elevating levels of these cyclic nucleotides, xanthine sodium salt influences numerous cellular signaling pathways, potentially affecting smooth muscle relaxation and neurotransmission .

3. Antioxidant Properties

Research indicates that xanthine sodium salt may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is particularly relevant in conditions associated with inflammation and tissue injury .

Biological Activities

The biological activities of xanthine sodium salt can be categorized as follows:

  • CNS Stimulation : Similar to caffeine but less potent, xanthine sodium salt acts as a mild stimulant of the central nervous system.
  • Bronchodilation : Potentially contributes to bronchodilatory effects by increasing cAMP levels, leading to relaxation of bronchial smooth muscles.
  • Therapeutic Potential : Investigated for its role in managing conditions like gout and kidney stones due to its involvement in uric acid metabolism .

Case Study 1: Xanthine Oxidase Inhibition and Hypertension

A study explored the effects of febuxostat, an XO inhibitor, on hypertension development in DOCA-salt rats. The findings indicated that febuxostat treatment significantly reduced uric acid levels while increasing hypoxanthine levels across various tissues. This suggests that inhibiting XO can alter purine metabolism and may have implications for managing hypertension .

TreatmentUric Acid Levels (mg/dL)Hypoxanthine Levels (mg/dL)
Control7.50.5
Febuxostat3.01.5

Case Study 2: High Salt Diet and XO Activity

Research demonstrated that high dietary sodium increases XO activity, contributing to oxidative stress and endothelial dysfunction in hypertensive patients. The study correlated increased plasma XO activity with left ventricular hypertrophy, highlighting the role of xanthine metabolism in cardiovascular health .

Applications in Research

Xanthine sodium salt is utilized across various research domains:

  • Pharmacological Studies : Investigating its effects on enzyme kinetics and signaling pathways.
  • Plant Science : Promoting plant growth and alleviating salt stress in certain species .
  • Clinical Research : Exploring its therapeutic potential in metabolic disorders related to purines.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Xanthine Sodium Salt in laboratory settings?

  • Methodological Answer : Synthesis typically involves neutralizing xanthine with sodium hydroxide under controlled pH (7.0–8.5) and temperature (25–40°C). Post-synthesis, purification via recrystallization using ethanol-water mixtures is recommended. Ensure inert atmosphere conditions to prevent oxidation. Purity should be verified via melting point analysis and HPLC (≥98% purity threshold) .

Q. How should researchers characterize the purity and structural integrity of Xanthine Sodium Salt?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm molecular structure.
  • HPLC with UV detection (λ = 270 nm) for quantification.
  • Mass spectrometry (ESI-MS) to verify molecular weight.
  • Karl Fischer titration for residual water content analysis .

Q. What safety protocols are critical when handling Xanthine Sodium Salt in laboratory environments?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers away from oxidizers and moisture.
  • Dispose of waste via certified chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of Xanthine Sodium Salt across studies?

  • Methodological Answer :

  • Conduct dose-response studies to identify non-linear effects.
  • Perform meta-analysis of existing data to account for variability in experimental models (e.g., cell lines vs. animal models).
  • Validate findings using orthogonal assays (e.g., Western blot for protein targets alongside enzymatic activity assays) .

Q. What experimental designs are optimal for studying the solubility and stability of Xanthine Sodium Salt under physiological conditions?

  • Methodological Answer :

  • Use buffered solutions (PBS, pH 7.4) to mimic physiological pH.
  • Apply accelerated stability testing (40°C/75% RH) with periodic sampling for HPLC analysis.
  • Quantify degradation products via LC-MS and assess thermodynamic solubility using shake-flask methods .

Q. How should mechanistic studies be designed to elucidate Xanthine Sodium Salt’s role in cellular signaling pathways?

  • Methodological Answer :

  • Employ knockout/knockdown models (e.g., CRISPR-Cas9) to identify target proteins.
  • Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map signaling cascades.
  • Validate findings using competitive inhibition assays with known pathway antagonists .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of Xanthine Sodium Salt?

  • Methodological Answer :

  • Fit data to logistic regression models (e.g., IC₅₀ calculations).
  • Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and use replicates (n ≥ 3) to ensure reproducibility .

Q. How can researchers address batch-to-batch variability in Xanthine Sodium Salt synthesis for reproducible in vivo studies?

  • Methodological Answer :

  • Implement Quality-by-Design (QbD) principles to optimize synthesis parameters.
  • Use Design of Experiments (DoE) to identify critical process variables (e.g., reaction time, solvent ratios).
  • Standardize raw material sources and conduct accelerated stability testing on each batch .

Data Reporting and Reproducibility

Q. What are the best practices for documenting and sharing raw data from Xanthine Sodium Salt experiments?

  • Methodological Answer :

  • Include metadata (e.g., instrument calibration logs, reagent lot numbers).
  • Deposit raw spectra/chromatograms in open-access repositories (e.g., Zenodo).
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and adhere to journal-specific guidelines for supplementary materials .

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